molecular formula C14H21NO2 B7505024 N-cycloheptyl-N,3-dimethylfuran-2-carboxamide

N-cycloheptyl-N,3-dimethylfuran-2-carboxamide

Cat. No. B7505024
M. Wt: 235.32 g/mol
InChI Key: CJLDZKSXRFRMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N,3-dimethylfuran-2-carboxamide, also known as CDMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CDMF is a cyclic amide that belongs to the furan family of compounds. It has been found to exhibit several interesting properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the growth and proliferation of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is that it is relatively easy to synthesize and purify. It has also been found to exhibit activity against several different types of cancer cells, making it a potentially useful compound for cancer research. However, one of the limitations of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is that its exact mechanism of action is not yet fully understood, which could make it difficult to develop into a therapeutic agent.

Future Directions

There are several potential future directions for research on N-cycloheptyl-N,3-dimethylfuran-2-carboxamide. One area of interest is in the development of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the study of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further research could be carried out to explore the compound's potential as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide involves the reaction of cycloheptanone with methylamine and furfurylamine in the presence of an acid catalyst. The resulting product is then purified using column chromatography. The synthesis of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to have several potential applications in scientific research. One of the major areas of interest is in the field of drug discovery. N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to exhibit activity against several cancer cell lines, making it a potential candidate for use in cancer therapy. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

IUPAC Name

N-cycloheptyl-N,3-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11-9-10-17-13(11)14(16)15(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLDZKSXRFRMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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